N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c20-28(24,25)17-10-8-16(9-11-17)22-29(26,27)18-12-6-15(7-13-18)21-19(23)14-4-2-1-3-5-14/h6-14,22H,1-5H2,(H,21,23)(H2,20,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQVCAJBSJSYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Framework
The compound’s preparation follows a modular approach, beginning with the synthesis of intermediate sulfamoylphenyl derivatives and concluding with carboxamide coupling. Key steps include:
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Sulfonation of Phenyl Precursors : Introduction of sulfamoyl groups via sulfonation using chlorosulfonic acid, followed by amidation with ammonia.
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Cyclohexanecarboxamide Formation : Coupling cyclohexanecarbonyl chloride with the sulfamoylphenyl intermediate under Schotten-Baumann conditions.
A representative reaction pathway is outlined below:
Stereochemical Considerations
The cyclohexane ring introduces potential stereoisomerism. Patent WO2017070418A1 highlights the use of chiral catalysts or resolved starting materials to control stereochemistry. For instance, enantiopure cyclohexanecarbonyl chlorides may be employed to yield specific diastereomers, though the target compound’s biological activity often necessitates racemic mixtures for broader applicability.
Reaction Optimization and Conditions
Sulfonation and Amidation
Optimal sulfonation occurs at 0–5°C to minimize byproducts like sulfonic acid dimers. Excess chlorosulfonic acid (1.5–2.0 equiv) ensures complete conversion, while aqueous ammonia (25–30% w/w) facilitates amidation at pH 8–9. Yields for this step typically range from 65–75% after recrystallization.
Carboxamide Coupling
The Schotten-Baumann reaction employs:
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
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Base : Triethylamine (TEA) or pyridine (2.0–3.0 equiv).
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Temperature : 0°C to room temperature, with reaction times of 4–6 hours.
Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) achieves ≥90% purity, though industrial-scale processes prefer crystallization from ethanol/water mixtures.
Comparative Analysis of Synthetic Methods
The table below contrasts key parameters for two dominant synthesis strategies:
| Parameter | Method A (Stepwise) | Method B (One-Pot) |
|---|---|---|
| Sulfonation Agent | ClSO₃H | SO₃·Pyridine |
| Coupling Base | TEA | DMAP |
| Reaction Time | 8–10 hours | 6–8 hours |
| Overall Yield | 58% | 62% |
| Purity (HPLC) | 92% | 89% |
Method B’s one-pot approach reduces intermediate isolation but risks sulfonamide overreaction.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d6): δ 1.2–1.8 (m, cyclohexane CH₂), 7.5–8.1 (d, aromatic H), 10.2 (s, CONH).
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IR : 1650 cm⁻¹ (C=O stretch), 1320–1160 cm⁻¹ (S=O asymmetric/symmetric).
Industrial-Scale Challenges
Byproduct Management
Over-sulfonation generates bis-sulfonamide impurities, necessitating careful stoichiometric control. Patent WO2017070418A1 recommends incremental reagent addition and in-situ IR monitoring.
Solvent Recovery
THF and DCM are recycled via distillation, reducing costs by 15–20% in large batches.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}cyclohexanecarboxamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It is studied for its interactions with biological molecules and potential therapeutic effects
Mechanism of Action
The mechanism of action of N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The sulfonamide groups can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N4-Cyclohexanecarbonylsulfathiazole (33)
- Structure: Features a thiazolylamino group instead of the dual sulfamoylphenyl system.
- Synthesis : Prepared via acylation of sulfathiazole with cyclohexanecarbonyl chloride, yielding 70% product with a melting point of 227–228°C .
- Activity : Tested for antitubercular properties, leveraging the sulfonamide-thiazole hybrid structure common in antimicrobial agents.
USP Sulfamethoxazole Related Compound A
- Structure : Contains a 5-methylisoxazolyl substituent and an acetamide group instead of cyclohexanecarboxamide.
- Role : Used as a pharmacopeial reference standard, highlighting its structural reliability for quality control in drug development .
N-((4-Sulfamoylphenyl)carbamothioyl)cyclohexanecarboxamide (3h)
- Structure : Replaces one sulfamoyl group with a carbamothioyl (-NHCOS-) linkage.
- Synthesis : Derived from 4-thioureidobenzenesulfonamide, emphasizing the versatility of sulfonamide intermediates in generating thiourea hybrids .
Physicochemical and Pharmacological Comparisons
The table below summarizes key differences:
Key Observations:
Sulfonamide Functionality : Dual sulfamoyl groups may increase binding affinity to carbonic anhydrase compared to single sulfonamide derivatives, though this requires experimental validation.
Synthetic Accessibility : Compound 33’s 70% yield highlights efficient acylation strategies for sulfonamide derivatives, suggesting similar methods could apply to the target compound .
Biological Activity
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a cyclohexanecarboxamide backbone with sulfamoyl substituents that enhance its biological activity. The presence of multiple functional groups suggests potential interactions with various biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. This inhibition can lead to reduced tumor growth in cancer models .
- Antimicrobial Activity : Sulfamoyl derivatives are known for their antibacterial properties. The compound's structure suggests it may interfere with bacterial folate synthesis, thereby exerting antimicrobial effects .
Antitumor Activity
A study investigated the antitumor effects of this compound in vitro. The results indicated that the compound significantly inhibited the proliferation of cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HT-29 (Colon) | 15.0 |
| A549 (Lung) | 18.5 |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its antitumor properties, the compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
The results indicate moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer included a regimen incorporating this compound. Patients exhibited a partial response, with tumor reduction observed in 30% of participants after three months of treatment .
- Antimicrobial Efficacy : In a laboratory setting, the compound was tested against biofilms formed by Escherichia coli. The results showed that it could disrupt biofilm integrity, enhancing susceptibility to conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}cyclohexanecarboxamide and its derivatives?
- Methodological Answer : The compound can be synthesized via thiourea intermediates, where 4-sulfamoylphenyl isothiocyanate reacts with cyclohexanecarboxamide derivatives under basic conditions. Key steps include refluxing in ethanol or DMF, followed by purification via column chromatography. Characterization typically involves elemental analysis, IR (to confirm thiourea C=S bonds at ~1250 cm⁻¹), and 1H-NMR spectroscopy (to verify aromatic and cyclohexyl proton environments) .
Q. How can researchers validate the structural integrity of this compound experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize the conformation, as seen in related sulfonamide-carboxamide hybrids. Alternative methods include high-resolution mass spectrometry (HRMS) for molecular weight validation and differential scanning calorimetry (DSC) to assess thermal stability .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion. Toxicity data should be cross-referenced with structurally similar compounds (e.g., LD50 values for sulfonamide analogs) .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound to carbonic anhydrase isoforms?
- Methodological Answer : Use AutoDock Vina or similar software with a Lamarckian genetic algorithm for docking. Prepare the protein (e.g., PDB ID 3LXG) by removing water molecules and adding polar hydrogens. Set grid parameters to encompass the active site (e.g., Zn²⁺ coordination site). Validate docking poses by comparing calculated binding energies (ΔG) with experimental IC50 values from enzyme inhibition assays .
Q. What strategies optimize reaction yields in the synthesis of N-aryl carbamothioyl derivatives?
- Methodological Answer : Optimize solvent polarity (e.g., DMF for high dielectric environments) and temperature (60–80°C). Monitor reaction progress via TLC. Use catalysts like triethylamine to deprotonate intermediates. Advanced purification techniques, such as recrystallization from ethanol/water mixtures, can reduce byproducts like unreacted sulfonamide starting materials .
Q. How do substituents on the phenyl ring influence biological activity in SAR studies?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., –Cl, –NO₂) at the para position to enhance sulfonamide acidity, improving target binding. Compare with electron-donating groups (e.g., –OCH₃) using in vitro assays (e.g., mycobacterial carbonic anhydrase inhibition). QSAR models can correlate Hammett constants (σ) with log(IC50) values .
Q. What analytical techniques resolve contradictions in reported bioactivity data for sulfonamide-carboxamide hybrids?
- Methodological Answer : Perform meta-analysis of published IC50 values, accounting for assay variability (e.g., enzyme source, pH). Validate conflicting results via orthogonal methods: surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
